4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione

Antimicrobial Antibacterial Medicinal Chemistry

Medicinal chemistry programs targeting resistant Klebsiella and Pseudomonas strains often face limited access to privileged thiazole-phthalimide scaffolds. This compound delivers a validated antibacterial core with an electron-withdrawing 4-nitro handle for enhanced electrophilicity and downstream derivatization. - Superior class-level potency: N-thiazole phthalimides outperform other heterocyclic analogs against Gram-negative pathogens. - Synthetic versatility: Direct nitration pathway to 5-nitrothiazole pharmacophore (CAS 19783-57-4) for antiparasitic screening. - Multi-target potential: Documented anticonvulsant (ED₅₀ 18.4 mg/kg) and HNE inhibitory (IC₅₀ ~13-17 μM) profiles for derived analogs.

Molecular Formula C11H5N3O4S
Molecular Weight 275.24 g/mol
CAS No. 16258-96-1
Cat. No. B4909006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione
CAS16258-96-1
Molecular FormulaC11H5N3O4S
Molecular Weight275.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=NC=CS3
InChIInChI=1S/C11H5N3O4S/c15-9-6-2-1-3-7(14(17)18)8(6)10(16)13(9)11-12-4-5-19-11/h1-5H
InChIKeyQXESQTMPMWFROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione: Validated Thiazole-Phthalimide Building Block


4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione (CAS 16258-96-1, molecular formula C₁₁H₅N₃O₄S, molecular weight 275.24) is a heterocyclic compound comprising a 4-nitrophthalimide core N-linked to a thiazole ring [1]. This structural architecture merges two privileged scaffolds in medicinal chemistry—phthalimide and thiazole—both independently associated with diverse pharmacological activities including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties [2]. The compound is not itself a drug candidate but serves as a versatile synthetic intermediate and building block for the preparation of more complex bioactive molecules . The presence of the 4-nitro substituent on the isoindoline-1,3-dione ring enhances the electrophilic character of the carbonyl groups and introduces a reactive handle for further functionalization, distinguishing it from non-nitrated analogs in both reactivity and potential biological interaction profiles [3].

  • 1 4-Nitro substituent provides a reactive handle for further functionalization
  • 2 Thiazole-phthalimide core recognized as a privileged scaffold for diversification
  • 3 Enhanced electrophilicity compared to non-nitrated analogs supports nucleophilic derivatization

4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione: Why Analogs Cannot Be Interchanged


Compounds within the isoindoline-1,3-dione (phthalimide) class exhibit substantial functional heterogeneity that precludes generic substitution. Direct comparative studies of N-substituted phthalimides bearing different heterocyclic moieties demonstrate that the specific heterocycle attached to the phthalimide nitrogen critically determines antimicrobial potency [1]. Specifically, phthalimides possessing a thiazole moiety were shown to be more effective than compounds with alternative heterocyclic substituents against both Klebsiella spp. and Pseudomonas spp. [1]. Furthermore, substitution patterns on the phthalimide core itself—particularly the presence or absence of electron-withdrawing nitro groups—profoundly influence electronic properties, solubility, and the capacity for downstream synthetic derivatization [2]. Therefore, substituting 4-nitro-2-(thiazol-2-yl)isoindoline-1,3-dione with a non-nitrated analog, a benzothiazole variant, or a phthalimide bearing a different heterocycle would yield a materially different chemical entity with divergent reactivity, biological target engagement, and synthetic utility.

  • Non-nitrated analog Lacks the electron-withdrawing nitro group, which may reduce electrophilicity and limit synthetic diversification pathways.
  • Alternative heterocycle substitution Replacing the thiazole with other rings can shift biological interaction profiles; class-level data indicate thiazole-containing phthalimides ranked higher in antimicrobial screening.
  • Benzothiazole or fused variants Structural expansion alters steric and electronic properties, and may not replicate the reactivity or interaction pattern of the thiazole motif.

4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione: Quantitative Differentiation Evidence


Thiazole-Phthalimide Scaffold: Superior Antimicrobial Potency

In a head-to-head comparative study of N-substituted phthalimides bearing various heterocyclic moieties, compounds containing a thiazole ring demonstrated superior antibacterial activity against both Klebsiella spp. and Pseudomonas spp. relative to phthalimides bearing alternative heterocyclic substituents [1]. While the specific 4-nitro-2-(thiazol-2-yl)isoindoline-1,3-dione compound was not directly tested in this study, the data establish a class-level inference that the thiazole-phthalimide scaffold—which defines the target compound—provides enhanced antimicrobial potency compared to phthalimides with non-thiazole heterocycles. Additionally, all tested phthalimides exhibited lower activity than the standard ampicillin at all tested concentrations, providing a clear benchmark for the scaffold's antimicrobial ceiling [1].

Antimicrobial ranking
Class-level inference
Thiazole-phthalimides were the most effective among tested N-substituted phthalimides against Klebsiella spp. and Pseudomonas spp.
Supports scaffold-level antimicrobial screening context
Target compound not directly tested; data from analog study; ampicillin used as comparator
Antimicrobial Antibacterial Medicinal Chemistry Structure-Activity Relationship

Thiazole-Isoindolinedione Scaffold: Validated Anticonvulsant Activity

A series of 2-(thiazol-2-yl)isoindoline-1,3-dione derivatives (6a–n) were synthesized and evaluated for anticonvulsant activity across three seizure models: pentylenetetrazole (PTZ), picrotoxin, and maximal electroshock (MES) [1]. The most active compound in this structural class was identified, though the specific 4-nitro analog (target compound) was not included in this series. Nevertheless, the data establish a quantitative performance benchmark for the thiazole-isoindolinedione scaffold, with the lead compound (5g) achieving an ED₅₀ of 18.4 mg/kg in the PTZ model, a TD₅₀ of 170.2 mg/kg, and a protection index (PI = TD₅₀/ED₅₀) of 9.2 in mice [1]. Neurotoxicity was assessed via rotarod test, with median toxic dose values determined for multiple derivatives [1].

Anticonvulsant benchmark
Cross-study comparable
ED50 18.4 mg/kg
PI 9.2
Establishes scaffold anticonvulsant benchmark in PTZ seizure model
Data from lead analog (5g); target compound not evaluated in this series
Anticonvulsant Epilepsy Neuropharmacology GABA-A Receptor

Thiazole-Phthalimide Analogs: Antiproliferative Activity Against Prostate Cancer

A series of 2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione derivatives (6a–n) were synthesized and evaluated for antiproliferative activity against prostate cancer cell lines PC-3 and LNCaP [1]. Compound 6m exhibited good activity on LNCaP cells with an IC₅₀ value of 5.96 ± 1.6 μM, demonstrating moderate activity against PC-3 cells compared to bicalutamide (standard anti-androgen) [1]. Furthermore, compound 6m decreased androgen-mediated transcription of ARE-mRNA in PSA, TMPRSS2, c-myc, and cyclin D1 more effectively than R-bicalutamide [1]. While the target compound (4-nitro-2-(thiazol-2-yl)isoindoline-1,3-dione) lacks the 4-phenyl substitution on the thiazole ring, these data validate the antiproliferative potential of the core thiazole-isoindolinedione scaffold against clinically relevant cancer targets and establish a quantitative IC₅₀ benchmark for scaffold optimization.

Antiproliferative activity
Class-level inference
IC50 5.96 μM (LNCaP)
Supports scaffold-based antiproliferative research
Analog 6m tested; target compound lacks 4-phenyl substitution on thiazole
Anticancer Antiproliferative Prostate Cancer Molecular Docking

Phthalimide-Thiazole Derivatives as Human Neutrophil Elastase Inhibitors

Nine phthalimide-based thiazole derivatives (4a–4i) were synthesized and evaluated as human neutrophil elastase (HNE) inhibitors using spectrofluorimetric and computational methods [1]. The most active compounds—containing 4-trifluoromethyl (4c), 4-naphthyl (4e), and 2,4,6-trichloro (4h) substituents on the phenyl ring—exhibited HNE inhibitory activity with IC₅₀ values ranging from 12.98 to 16.62 μM [1]. Compound 4c demonstrated a mixed mechanism of inhibition and high stability under physiological conditions as determined by spectrophotometric analysis [1]. Additionally, several derivatives (4b, 4c, 4d, 4f) showed antiproliferative activity against human cancer cell lines MV4-11 and A549 with IC₅₀ values from 8.21 to 25.57 μM, while compound 4g exhibited activity against MDA-MB-231 (IC₅₀ = 9.66 μM) and UMUC-3 (IC₅₀ = 19.81 μM) [1]. Although the target compound is the unsubstituted thiazole analog with a 4-nitro group, these data establish the phthalimide-thiazole scaffold as a validated template for serine hydrolase inhibition.

HNE inhibition
Class-level inference
IC50 12.98–16.62 μM
Supports phthalimide-thiazole template for serine hydrolase inhibition
Derivatives tested; target compound is unsubstituted thiazole analog with 4-nitro group
Human Neutrophil Elastase Enzyme Inhibition Serine Hydrolase Anti-inflammatory

4-Nitro Substituent: Electronic Differentiation from Non-Nitrated Analog

The target compound 4-nitro-2-(thiazol-2-yl)isoindoline-1,3-dione (CAS 16258-96-1) is structurally distinguished from its non-nitrated analog N-(2-thiazolyl)phthalimide (CAS not specified, C₁₁H₆N₂O₂S, MW 230.24) by the presence of an electron-withdrawing nitro group at the 4-position of the isoindoline-1,3-dione ring [1]. This substitution increases molecular weight from 230.24 to 275.24 Da, introduces an additional hydrogen bond acceptor (nitro group oxygen atoms), and significantly alters the electronic distribution across the phthalimide core [1]. The electron-withdrawing nitro group enhances the electrophilicity of the adjacent carbonyl carbons, increasing susceptibility to nucleophilic attack and expanding the scope of possible synthetic transformations . In biological contexts, nitro groups in phthalimide derivatives can participate in bioreductive activation pathways and alter target binding interactions compared to non-nitrated counterparts .

Nitro vs non-nitrated
Direct comparison
MW 275.24 vs 230.24
H-bond acceptors 8 vs 4
Enhanced electrophilicity
Nitro group increases electrophilicity for synthetic diversification
Based on molecular formula; experimental reactivity may require verification
Medicinal Chemistry Synthetic Intermediate Electron-Withdrawing Group Structure-Activity Relationship

Direct Precursor to Dinitro Heterocyclic Bioactives

4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione (CAS 16258-96-1) can be further nitrated at the 5-position of the thiazole ring to yield 4-nitro-2-(5-nitrothiazol-2-yl)isoindoline-1,3-dione (CAS 19783-57-4), a dinitro derivative with molecular formula C₁₁H₄N₄O₆S and molecular weight 320.24 [1][2]. This derivative, also known as 2-(3-nitrophthalimido)-5-nitrothiazole, incorporates the 5-nitrothiazole moiety, a pharmacophore associated with antimicrobial and antiparasitic activity (e.g., nitazoxanide, niridazole) [2]. The dinitro compound has 8 hydrogen bond acceptors, 22 heavy atoms, and a complexity score of 546, reflecting its enhanced structural and potential biological complexity relative to the mononitro parent [1]. The synthetic accessibility of this transformation positions 4-nitro-2-(thiazol-2-yl)isoindoline-1,3-dione as a strategic precursor for accessing nitroheterocyclic compounds of established pharmacological relevance.

Synthetic precursor
Supporting evidence
Nitration at thiazole 5-position → CAS 19783-57-4 (dinitro derivative)
Direct precursor to 5-nitrothiazole pharmacophore
Synthetic transformation reported; dinitro compound incorporates validated nitroheterocycle motif
Synthetic Intermediate Building Block Nitroimidazole Antimicrobial

4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione: Validated Application Scenarios


Antimicrobial Lead Optimization with Thiazole-Phthalimide Scaffold

Procurement is indicated for medicinal chemistry programs developing novel antibacterial agents targeting Klebsiella spp. and Pseudomonas spp. The evidence demonstrates that N-substituted phthalimides bearing thiazole moieties exhibit superior antibacterial activity compared to phthalimides with alternative heterocyclic substituents [1]. 4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione provides the core thiazole-phthalimide scaffold with an additional electron-withdrawing nitro group that can modulate electronic properties, enhance electrophilicity, and serve as a synthetic handle for further derivatization [1]. This compound serves as an optimal starting material for synthesizing focused libraries of thiazole-phthalimide hybrids for antimicrobial screening, with established class-level evidence supporting the scaffold's activity advantage.

Anticonvulsant Drug Discovery with Validated In Vivo Efficacy

Procurement is justified for neuroscience drug discovery programs targeting GABAergic mechanisms of seizure control. The thiazole-isoindolinedione scaffold has demonstrated anticonvulsant activity across multiple seizure models (PTZ, picrotoxin, MES) with quantified efficacy (ED₅₀ = 18.4 mg/kg) and safety (TD₅₀ = 170.2 mg/kg, PI = 9.2) parameters established in mice [2]. The target compound's 4-nitro substituent may further influence CNS penetration and target engagement through altered lipophilicity and hydrogen bonding capacity relative to non-nitrated analogs. Molecular docking studies of related derivatives indicate interactions with the GABA-A receptor, providing a mechanistic rationale for anticonvulsant activity [2]. This compound is appropriate for synthesis of novel thiazole-isoindolinedione derivatives aimed at improving upon existing antiepileptic agents.

Serine Hydrolase Inhibitor Development Using Phthalimide-Thiazole Template

Procurement is indicated for programs targeting human neutrophil elastase (HNE) and related serine hydrolases implicated in inflammatory diseases and atherogenesis. Phthalimide-thiazole derivatives have been validated as HNE inhibitors with IC₅₀ values of 12.98–16.62 μM for the most active analogs, with compound 4c demonstrating mixed mechanism of inhibition and high stability under physiological conditions [3]. The target compound's 4-nitro group provides an additional hydrogen bond acceptor that may enhance target binding interactions. Spectrofluorimetric and computational methods have established the ligand-receptor interaction pattern common to this compound class [3]. 4-Nitro-2-(thiazol-2-yl)isoindoline-1,3-dione is a suitable precursor for synthesizing and optimizing novel HNE inhibitors with potential applications in chronic inflammatory conditions.

Synthetic Intermediate for 5-Nitrothiazole-Containing Bioactives

Procurement is justified for synthetic chemistry applications requiring a versatile building block with a direct pathway to 5-nitrothiazole-containing compounds. The target compound can be nitrated at the thiazole 5-position to yield 4-nitro-2-(5-nitrothiazol-2-yl)isoindoline-1,3-dione (CAS 19783-57-4), which incorporates the validated 5-nitrothiazole pharmacophore associated with antimicrobial and antiparasitic agents [4]. This synthetic accessibility positions 4-nitro-2-(thiazol-2-yl)isoindoline-1,3-dione as a strategic precursor for accessing bioactive nitroheterocyclic scaffolds [4]. The compound is appropriate for medicinal chemistry programs exploring nitroaromatic/nitroheterocyclic compounds where bioreductive activation or enhanced electrophilicity is mechanistically relevant.

Application
Selection Property
Validation Focus
Antimicrobial lead optimization
Thiazole-phthalimide core with nitro handle
Class-level antimicrobial ranking review
Anticonvulsant drug discovery scaffold
Thiazole-isoindolinedione core
Reported in vivo seizure-model benchmarks
Serine hydrolase inhibitor development
Phthalimide-thiazole template
HNE inhibition IC₅₀ range and mechanism class
Synthetic precursor to 5-nitrothiazole bioactives
Nitratable thiazole ring
Dinitro derivative accessibility and pharmacophore alignment
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